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molecular formula C12H13BrO3 B182021 4-(3-bromophenyl)oxane-4-carboxylic Acid CAS No. 179420-77-0

4-(3-bromophenyl)oxane-4-carboxylic Acid

Cat. No. B182021
M. Wt: 285.13 g/mol
InChI Key: QQHCLIPWQURSGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06063928

Procedure details

A stirred mixture of ethyl 4-(3-bromophenyl)-3,4,5,6-tetrahydro-2H-pyran-4-carboxylate (36.5 g, 117 mmol), an aqueous solution of lithium hydroxide (6.14 g, 146 mmol, 50 ml), methanol (150 ml) and THF (150 ml) was refluxed for 1 day. The reaction mixture was partitioned between ether (100 ml) and 10% aqueous potasium hydroxide solutuion (300 ml). The ethereal layer was separated, extracted with 10% aqueous potasium hydroxide solutuion (2×100 ml) and discarded. The combined aqueous extracts were acidified with concentrated hydrogen chloride and the resulting white precipitates were collected by filtration, washed with water and dried to constant weight under vacuum at 80° C. to give the titled compound as white solids (26.4 g, 79%).
Name
ethyl 4-(3-bromophenyl)-3,4,5,6-tetrahydro-2H-pyran-4-carboxylate
Quantity
36.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Yield
79%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([C:8]2([C:14]([O:16]CC)=[O:15])[CH2:13][CH2:12][O:11][CH2:10][CH2:9]2)[CH:5]=[CH:6][CH:7]=1.[OH-].[Li+].CO>C1COCC1>[Br:1][C:2]1[CH:3]=[C:4]([C:8]2([C:14]([OH:16])=[O:15])[CH2:13][CH2:12][O:11][CH2:10][CH2:9]2)[CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
ethyl 4-(3-bromophenyl)-3,4,5,6-tetrahydro-2H-pyran-4-carboxylate
Quantity
36.5 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)C1(CCOCC1)C(=O)OCC
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
150 mL
Type
reactant
Smiles
CO
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between ether (100 ml) and 10% aqueous potasium hydroxide solutuion (300 ml)
CUSTOM
Type
CUSTOM
Details
The ethereal layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with 10% aqueous potasium hydroxide solutuion (2×100 ml)
CUSTOM
Type
CUSTOM
Details
the resulting white precipitates
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried to constant weight under vacuum at 80° C.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1)C1(CCOCC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 26.4 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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